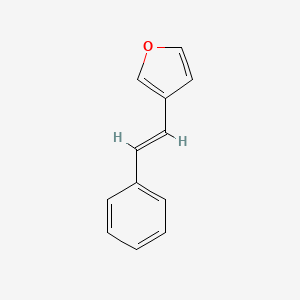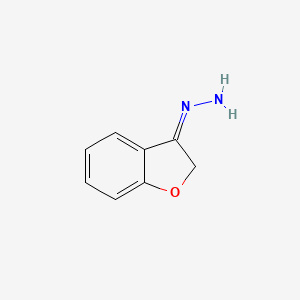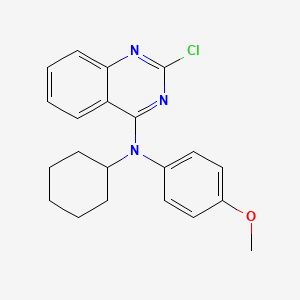
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of o-amino benzamides with appropriate reagents. For instance, a common method involves the reaction of o-amino benzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring .
-
Introduction of the Chloro Group: : The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.
-
Substitution with Cyclohexyl and 4-Methoxyphenyl Groups: : The final step involves the substitution of the quinazoline core with cyclohexyl and 4-methoxyphenyl groups. This can be achieved through nucleophilic substitution reactions, where the quinazoline derivative reacts with cyclohexylamine and 4-methoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.
-
Reduction: : Reduction reactions can target the quinazoline core or the chloro group, potentially yielding amine or hydroquinazoline derivatives.
-
Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazolines with different functional groups.
科学研究应用
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
-
Chemistry: : It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and materials science.
-
Biology: : The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
-
Medicine: : Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases, such as cancer and infectious diseases.
-
Industry: : The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
相似化合物的比较
Similar Compounds
-
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: : This compound shares a similar structure but has a methyl group instead of a cyclohexyl group. It is known for its potent biological activities, including apoptosis induction and cell proliferation inhibition .
-
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-quinazolin-4-amine: : This compound features a thiazole ring instead of a cyclohexyl group and exhibits significant biological activities .
Uniqueness
2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group may influence its lipophilicity, membrane permeability, and interaction with biological targets, differentiating it from other similar compounds.
属性
CAS 编号 |
827030-67-1 |
|---|---|
分子式 |
C21H22ClN3O |
分子量 |
367.9 g/mol |
IUPAC 名称 |
2-chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O/c1-26-17-13-11-16(12-14-17)25(15-7-3-2-4-8-15)20-18-9-5-6-10-19(18)23-21(22)24-20/h5-6,9-15H,2-4,7-8H2,1H3 |
InChI 键 |
OSBPVTLZCTWHGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2CCCCC2)C3=NC(=NC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


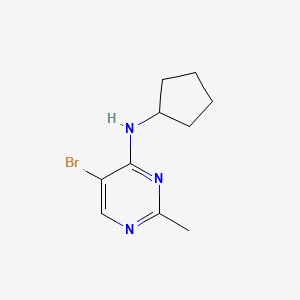
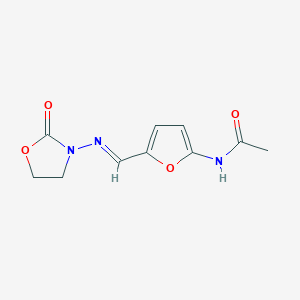
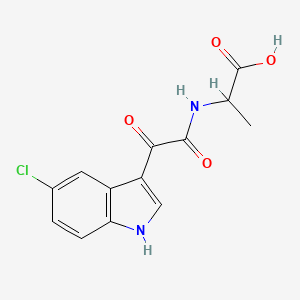

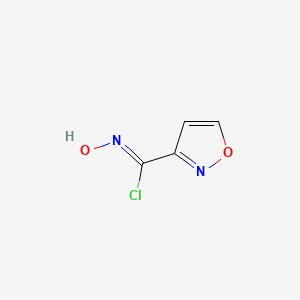

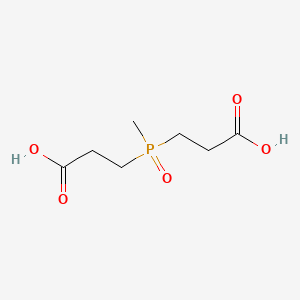
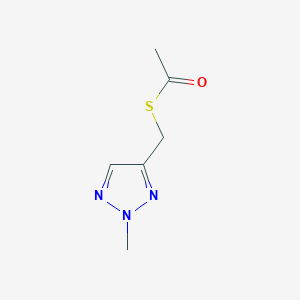
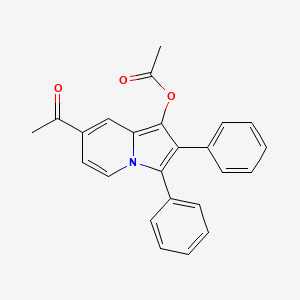
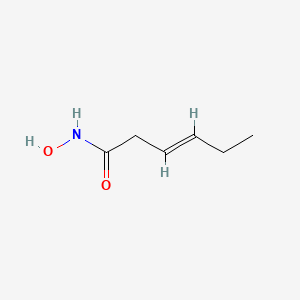
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
